n-Boc-5-methylanthranilic acid

CAS No.: 669713-60-4

Cat. No.: VC2337617

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 669713-60-4 |

|---|---|

| Molecular Formula | C13H17NO4 |

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | 5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

| Standard InChI | InChI=1S/C13H17NO4/c1-8-5-6-10(9(7-8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |

| Standard InChI Key | FQMHARFGTWUWNU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O |

| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O |

Introduction

Chemical Structure and Properties

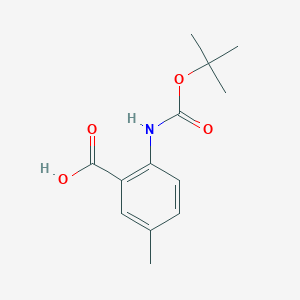

N-Boc-5-methylanthranilic acid (CAS: 669713-60-4) is an aromatic compound with a molecular formula of C13H17NO4 and a molecular weight of 251.28 g/mol. Its IUPAC name is 5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, indicating its core structure of a benzoic acid with a methyl substituent at the 5-position and a Boc-protected amino group at the 2-position.

The compound's structure can be represented by the following chemical descriptors:

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO4 |

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | 5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

| Standard InChI | InChI=1S/C13H17NO4/c1-8-5-6-10(9(7-8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |

| Standard InChIKey | FQMHARFGTWUWNU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O |

| CAS Number | 669713-60-4 |

Synthesis Methodology

The synthesis of N-Boc-5-methylanthranilic acid typically involves a protection strategy applied to 5-methylanthranilic acid. This process is crucial for preventing unwanted side reactions during subsequent synthetic steps in which the compound might be incorporated. The standard synthetic approach includes the following key stages:

Protection Reaction

The primary step involves the protection of the amine group in 5-methylanthranilic acid with a tert-butoxycarbonyl (Boc) group. This is typically achieved by treating the starting material with di-tert-butyl dicarbonate (Boc2O) in the presence of an appropriate base.

Synthetic Challenges

The synthesis faces particular challenges due to the inherent reactivity of the functional groups involved. The esterification of aminobenzoic acids, including derivatives like N-Boc-5-methylanthranilic acid, can be challenging due to the instability of polyfunctional substrates under acidic or basic conditions. These challenges necessitate careful control of reaction conditions and often require orthogonal protection strategies to achieve the desired transformations without unwanted side reactions.

Applications in Research and Development

Organic Synthesis Applications

N-Boc-5-methylanthranilic acid serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and dyes. The Boc protecting group plays a critical role in these applications, as it allows for selective reactivity at other functional sites while keeping the amino group unreactive until its participation is required in a synthetic sequence.

Pharmaceutical Research

In the pharmaceutical domain, N-Boc-5-methylanthranilic acid and related compounds have significant value as building blocks for bioactive molecules. While the search results don't specify direct pharmaceutical applications of this exact compound, related structures have been utilized in the development of compounds targeting GABA receptors, which are potential therapeutic targets for conditions including myopia, sleep disorders, and memory-related disorders .

Biological Research Applications

The compound finds utility in biological investigations, particularly as a precursor for the creation of probes and biologically active compounds. Related structures have been incorporated into fluorescent probes designed for GABAC receptor studies . These probes enable visualization and functional studies of receptor-ligand interactions, providing valuable insights into neurobiological processes.

Structure-Activity Relationships

The structural features of N-Boc-5-methylanthranilic acid directly influence its chemical behavior and utility in various applications. The methyl group at the 5-position affects the electronic properties of the aromatic ring, while the Boc-protected amino group at the 2-position provides both steric effects and reactivity control.

When comparing N-Boc-5-methylanthranilic acid with structurally related compounds, several key differences emerge:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| N-Boc-5-methylanthranilic acid | C13H17NO4 | 251.28 | Methyl at 5-position, Boc-protected NH |

| N-Boc-N-methylanthranilic acid | C14H19NO4 | 265.30 | N-methyl group, Boc-protected N-Me |

| N-Methylanthranilic acid | C8H9NO2 | 151.16 | N-methyl group, no protection |

Stability and Reactivity Profile

The reactivity of N-Boc-5-methylanthranilic acid is characterized by the presence of both carboxylic acid and protected amine functionalities. The Boc protecting group is generally stable under basic conditions but can be selectively cleaved under acidic conditions, providing an orthogonal approach to functional group manipulation.

Stability Considerations

The stability of the compound under various reaction conditions is an important consideration for synthetic applications:

-

The Boc group is stable to basic conditions, nucleophiles, and catalytic hydrogenation

-

Acidic conditions (typically TFA or HCl) can selectively remove the Boc group

-

The carboxylic acid function remains available for activation and coupling reactions

Reactivity Patterns

The reactivity pattern of N-Boc-5-methylanthranilic acid includes:

-

Carboxylic acid activation for amide or ester formation

-

Potential for coordination with metal ions through the carboxylate group

-

Sequential deprotection-reprotection strategies for selective transformations

Comparative Analysis with Related Compounds

Understanding the relationship between N-Boc-5-methylanthranilic acid and structurally similar compounds provides important context for its applications. N-Methylanthranilic acid, for instance, is a precursor compound with different physical properties and applications.

N-Methylanthranilic Acid

N-Methylanthranilic acid (CAS: 119-68-6) serves as the main metabolite of methyl-N-methylanthranilates (MMA), which can be isolated from citrus fruits and has potential analgesic activity . Its physical properties include:

| Property | Value |

|---|---|

| Density | 1.2±0.1 g/cm3 |

| Boiling Point | 312.6±25.0 °C at 760 mmHg |

| Melting Point | 170-172 °C (dec.)(lit.) |

| Flash Point | 142.8±23.2 °C |

N-Methylanthranilic acid has been used to detect the metabolic levels of MMA in rat liver, demonstrating its utility in metabolic studies .

N-Boc-N-methylanthranilic Acid

N-Boc-N-methylanthranilic acid (CAS: 886362-46-5) differs from our subject compound in having the methyl group on the nitrogen atom rather than on the aromatic ring . This structural difference affects its reactivity profile and applications in synthesis. This compound has been described as a highly versatile organic compound in scientific research, serving as a fundamental building block in the organic synthesis of biologically active compounds including peptides, proteins, and other biomolecules .

Research Applications in Pharmacology

Derivatives and analogs of N-Boc-5-methylanthranilic acid have demonstrated significant utility in pharmacological research. For instance, related compounds have been incorporated into fluorescent and biotinylated probes designed for studying GABAC receptors .

In one notable study, researchers developed a series of fluorescent probes containing N-methylanthranilic acid (NMA) moieties. The resulting compounds demonstrated activity at GABAC receptors, with the specific activity depending on factors such as linker length and the nature of the fluorophore . For example, a compound designated as (S)-4-ACPBPA-C5-NMA exhibited 62 ± 7% inhibition in electrophysiological assays .

Future Research Directions

Current research trends suggest several promising directions for future investigations involving N-Boc-5-methylanthranilic acid:

-

Development of more efficient and selective synthetic routes to access the compound and its derivatives

-

Exploration of its utility in the synthesis of novel pharmaceutical candidates

-

Application in the development of functional materials and molecular probes

-

Investigation of its potential role in the synthesis of peptidomimetics and other biologically relevant molecules

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume